molecular formula C10H16O B13747490 (1S,2R,5R)-2,10-Epoxypinane CAS No. 23516-38-3

(1S,2R,5R)-2,10-Epoxypinane

Cat. No.: B13747490
CAS No.: 23516-38-3
M. Wt: 152.23 g/mol
InChI Key: OUXAABAEPHHZPC-WEDXCCLWSA-N
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Description

(1S,2R,5R)-2,10-Epoxypinane is a bicyclic organic compound that belongs to the class of pinane derivatives It is characterized by the presence of an epoxide group, which is a three-membered cyclic ether, attached to the pinane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5R)-2,10-Epoxypinane typically involves the epoxidation of pinane derivatives. One common method is the reaction of pinane with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the selective formation of the epoxide group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as titanium-based catalysts, can enhance the efficiency of the epoxidation process. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5R)-2,10-Epoxypinane undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction of the epoxide group can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide group under basic or acidic conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted pinane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2R,5R)-2,10-Epoxypinane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2R,5R)-2,10-Epoxypinane involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity can lead to the modulation of biological pathways and the exertion of biological effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of its derivatives.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,5R)-2-Isopropyl-5-methylcyclohexanol: A similar compound with a hydroxyl group instead of an epoxide.

    (1S,2R,5R)-2-Isopropenyl-5-methylcyclohexanol: Another related compound with an isopropenyl group.

Uniqueness

(1S,2R,5R)-2,10-Epoxypinane is unique due to the presence of the epoxide group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research in various scientific fields.

Properties

CAS No.

23516-38-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,2R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]

InChI

InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3/t7-,8+,10+/m1/s1

InChI Key

OUXAABAEPHHZPC-WEDXCCLWSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@@]3([C@H]1C2)CO3)C

Canonical SMILES

CC1(C2CCC3(C1C2)CO3)C

Origin of Product

United States

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